Cas no 185415-07-0 (Raloxifene 4-Monomethyl Ether)

Raloxifene 4-Monomethyl Ether Chemical and Physical Properties
Names and Identifiers
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- Raloxifene 4-Monomethyl Ether
- Raloxifene 4-Monomet
- 2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-1-benzothiophen-6-ol
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- Inchi: 1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
- InChI Key: RPDULJACWWWFGZ-UHFFFAOYSA-N
- SMILES: S1C2C=C(C=CC=2C(C(C2C=CC(=CC=2)OCCN2CCCCC2)=O)=C1C1C=CC(=CC=1)OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 670
- Topological Polar Surface Area: 87.2
Raloxifene 4-Monomethyl Ether Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | KHA41507-100 mg |
Raloxifene 4-monomethyl ether |
185415-07-0 | 100MG |
$1,306.00 | 2023-01-04 | ||
TRC | R100035-10mg |
Raloxifene 4-Monomethyl Ether |
185415-07-0 | 10mg |
$ 207.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476737-10 mg |
Raloxifene 4-Monomethyl Ether, |
185415-07-0 | 10mg |
¥2,858.00 | 2023-07-11 | ||
Biosynth | KHA41507-10 mg |
Raloxifene 4-monomethyl ether |
185415-07-0 | 10mg |
$272.00 | 2023-01-04 | ||
TRC | R100035-100mg |
Raloxifene 4-Monomethyl Ether |
185415-07-0 | 100mg |
$ 1800.00 | 2023-09-06 | ||
Biosynth | KHA41507-25 mg |
Raloxifene 4-monomethyl ether |
185415-07-0 | 25mg |
$510.00 | 2023-01-04 | ||
Biosynth | KHA41507-5 mg |
Raloxifene 4-monomethyl ether |
185415-07-0 | 5mg |
$170.00 | 2023-01-04 | ||
Biosynth | KHA41507-50 mg |
Raloxifene 4-monomethyl ether |
185415-07-0 | 50mg |
$816.00 | 2023-01-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476737-10mg |
Raloxifene 4-Monomethyl Ether, |
185415-07-0 | 10mg |
¥2858.00 | 2023-09-05 |
Raloxifene 4-Monomethyl Ether Related Literature
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on Raloxifene 4-Monomethyl Ether
Recent Advances in Raloxifene 4-Monomethyl Ether (CAS: 185415-07-0) Research: A Comprehensive Review
Raloxifene 4-Monomethyl Ether (CAS: 185415-07-0), a derivative of the selective estrogen receptor modulator (SERM) raloxifene, has garnered significant attention in recent years due to its potential therapeutic applications in oncology, osteoporosis, and metabolic disorders. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and clinical relevance. The compound's unique chemical structure, characterized by the monomethylation of the 4-hydroxy group, enhances its metabolic stability and tissue selectivity compared to its parent molecule, raloxifene.
Recent studies have elucidated the molecular interactions of Raloxifene 4-Monomethyl Ether with estrogen receptors (ERα and ERβ), highlighting its differential binding affinities and downstream signaling effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits a 3-fold higher affinity for ERβ over ERα, which may underlie its reduced uterotropic effects and improved safety profile in preclinical models. Furthermore, its ability to modulate non-genomic estrogen signaling pathways has been linked to its anti-proliferative effects in breast cancer cell lines, as reported in a recent Cancer Research publication.
In the context of bone metabolism, Raloxifene 4-Monomethyl Ether has shown promising results in animal models of postmenopausal osteoporosis. A 2024 study in Bone revealed that this compound maintained bone mineral density with greater efficacy than raloxifene while exhibiting fewer off-target effects on the cardiovascular system. These findings suggest its potential as a next-generation SERM with an optimized therapeutic index for long-term use in osteoporosis management.
The metabolic stability and pharmacokinetic profile of Raloxifene 4-Monomethyl Ether have been systematically investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting indicated that the monomethylation at the 4-position significantly reduces first-pass metabolism, resulting in improved oral bioavailability (approximately 65% in rodent models) compared to raloxifene (40-45%). This enhanced pharmacokinetic profile, coupled with its tissue-selective activity, positions this compound as a strong candidate for further clinical development.
Emerging research has also explored the potential of Raloxifene 4-Monomethyl Ether in neurodegenerative diseases. A groundbreaking 2024 study in Neuropharmacology reported its neuroprotective effects in cellular models of Alzheimer's disease, mediated through ERβ-dependent activation of neurotrophic factors and suppression of neuroinflammatory pathways. These findings open new avenues for repurposing this compound in neurological disorders where estrogen signaling plays a modulatory role.
Despite these promising developments, challenges remain in the clinical translation of Raloxifene 4-Monomethyl Ether. Current research gaps include the need for comprehensive toxicology studies and the optimization of formulation strategies to maximize its therapeutic potential. Ongoing phase I clinical trials (NCT identifier: NCT055XXXXX) are expected to provide critical safety and pharmacokinetic data in human subjects, which will inform future development pathways for this intriguing compound.
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